molecular formula C15H26BNO4 B14032808 Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate

Cat. No.: B14032808
M. Wt: 295.18 g/mol
InChI Key: NZALPNMOCYXBHV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate is a complex organic compound featuring a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate typically involves the reaction of a pyridine derivative with a boronic ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to carry out the reactions under controlled conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate is unique due to the combination of the boron-containing dioxaborolane ring and the pyridine moiety.

Properties

Molecular Formula

C15H26BNO4

Molecular Weight

295.18 g/mol

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]acetate

InChI

InChI=1S/C15H26BNO4/c1-6-19-13(18)11-17-9-7-12(8-10-17)16-20-14(2,3)15(4,5)21-16/h7H,6,8-11H2,1-5H3

InChI Key

NZALPNMOCYXBHV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC(=O)OCC

Origin of Product

United States

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